molecular formula C26H54O8 B1211360 Heptaethylene glycol monododecyl ether CAS No. 3055-97-8

Heptaethylene glycol monododecyl ether

Cat. No. B1211360
CAS RN: 3055-97-8
M. Wt: 494.7 g/mol
InChI Key: DWHIUNMOTRUVPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related polyethylene glycol ethers involves complex reactions, such as the polymerization of ethylene oxide with alcohols or the hydrosilylation process for introducing polyether chains. For instance, Xie et al. (2018) demonstrated the synthesis of a related compound, 3-poly(ethylene glycol) propyl ether-heptamethyltrisiloxane, through the hydrosilylation of propenol polyether and heptamethyltrisiloxane using a chitosan modified Pt/SiO2 catalyst, achieving a high yield of 94% (Xie et al., 2018).

Molecular Structure Analysis

The molecular structure of polyethylene glycol ethers, including heptaethylene glycol monododecyl ether, is characterized by its flexible ether linkages and hydrophobic tail. This structure imparts unique physicochemical properties, facilitating its use in diverse applications.

Chemical Reactions and Properties

Polyethylene glycol ethers undergo various chemical reactions, such as oxidation and hydrolysis. Herzberger et al. (2016) described the synthesis of thioether-functional poly(ethylene glycol) through anionic ring-opening polymerization, which illustrates the chemical versatility of polyethylene glycol ethers (Herzberger et al., 2016).

Physical Properties Analysis

The physical properties, including phase behavior and aggregation, of polyethylene glycol ethers depend on their molecular weight and structure. Tanaka (1988) explored the aggregation behavior of polyoxyethylene glycol monodecyl ether in heptane, revealing insights into its physical properties (Tanaka, 1988).

Scientific Research Applications

Nanocube Synthesis

Heptaethylene glycol monododecyl ether has been used as a surfactant in the synthesis of germanium nanocubes. This low-temperature inverse micelle solvothermal technique resulted in highly crystallized germanium nanocubes with an edge length of 100 ± 20 nm. The method's significance lies in the production of diamond-type pure germanium nanocubes, potentially useful in electronic and optical applications (Wang, Huang, & Ren, 2005).

Micellar Behavior Studies

Heptaethylene glycol monododecyl ether has been a subject of interest in the study of micellar behavior in solutions. Research has shown that the shape of micelles can change based on surfactant concentration and temperature. This surfactant's behavior was analyzed using methods like tensiometric and small-angle neutron scattering (SANS), revealing insights into the dynamic properties of micelles in solutions (Rajewska Aldona, 2010).

Adsorption Kinetics

The study of diffusion-controlled adsorption kinetics of micellar solutions of heptaethylene glycol monododecyl ether has provided valuable insights. The research involved theoretical and experimental approaches to understanding the diffusion of monomers in micellar solutions and the adsorption dynamics at the interface between air and aqueous micellar solutions. This study is crucial for industries that rely on surfactants for various applications, such as detergents, emulsifiers, and wetting agents (Sun, Zhang, & Liu, 2013).

Phase Behavior Studies

The phase behavior of heptaethylene glycol monododecyl ether and its aqueous mixture has been extensively studied using techniques like differential scanning calorimetry (DSC) and Fourier transform infrared (FT-IR) spectroscopy. These studies are crucial for understanding the thermodynamic properties of surfactants in different phases, which is essential for their application in various industries, including pharmaceuticals and cosmetics (Inoue, Matsuda, Nibu, Misono, & Suzuki, 2001).

Safety And Hazards

Heptaethylene glycol monododecyl ether can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O8/c1-2-3-4-5-6-7-8-9-10-11-13-28-15-17-30-19-21-32-23-25-34-26-24-33-22-20-31-18-16-29-14-12-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHIUNMOTRUVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062816
Record name Heptaethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptaethylene glycol monododecyl ether

CAS RN

3055-97-8
Record name Heptaethylene glycol dodecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptaethylene glycol monododecyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatritriacontanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
H Sun, L Zhang, J Liu - Colloid Journal, 2013 - Springer
… Abstract—The diffusion controlled adsorption kinetics of micellar surfactant C12E7 (heptaethylene glycol monododecyl ether) solutions was studied theoretically and experimentally. …
Number of citations: 2 link.springer.com
CC Ruiz, JA Molina-Bolívar - Journal of colloid and interface science, 2011 - Elsevier
… Sierra and Svensson [7] found a behavior practically ideal in the mixed system formed by n-decyl-β-d-glucoside (β-C 10 G 1 ) and heptaethylene–glycol monododecyl ether (C 12 E 7 ). …
Number of citations: 21 www.sciencedirect.com
R Aldona - AIP Conference Proceedings, 2010 - pubs.aip.org
… Three nonionic heptaethylene glycol monotetradecyl ether (C14E7), heptaethylene glycol monododecyl ether (C12E7)and heptaethylene glycol monodecyl ether (C10E7) were …
Number of citations: 5 pubs.aip.org
C Wohlfarth, C Wohlfarth - Optical Constants: Supplement to volume III/47, 2017 - Springer
Refractive index of heptaethylene glycol monododecyl ether … Refractive index of heptaethylene glycol monododecyl ether … Refractive index of heptaethylene glycol monododecyl ether …
Number of citations: 0 link.springer.com
M Riederer, M Burghardt, S Mayer… - Journal of Agricultural …, 1995 - ACS Publications
Nonionic surfactants of the poly (oxyethylene) type are widely used in pesticidal formulations. Some enhance the activity of many foliage-applied pesticides by increasing the rates of …
Number of citations: 49 pubs.acs.org
M Burghardt, L Schreiber… - Journal of agricultural and …, 1998 - ACS Publications
Rates of uptake of active ingredients (ai) across the plant cuticle are enhanced by the action of alcohol ethoxylate (AE) adjuvants. The partitioning of monodisperse AE between …
Number of citations: 63 pubs.acs.org
D Yan, JA Saunders, GK Jennings - Langmuir, 2002 - ACS Publications
… self-assembled monolayers (SAMs) onto gold from aqueous micellar solutions of hexaethylene glycol monododecyl ether (C 12 E 6 ) and heptaethylene glycol monododecyl ether (C …
Number of citations: 55 pubs.acs.org
W Qing-ding, M Qing-zhi, Z Dang-quan… - 2010 International …, 2010 - ieeexplore.ieee.org
… Heptaethylene glycol monododecyl ether 55 … -dimethanol(2.25%), heptaethylene glycol monododecyl ether(2.14%), … -2,6dimethanol, heptaethylene glycol monododecyl ether, etc. In the …
Number of citations: 2 ieeexplore.ieee.org
K Steck, C Schmidt, C Stubenrauch - Gels, 2018 - mdpi.com
… surfactant-containing systems and its ability of gelling lyotropic liquid crystals of different phase structures, we chose the binary system H 2 O–heptaethylene glycol monododecyl ether (…
Number of citations: 16 www.mdpi.com
JH Yu - Pest Management Science: formerly Pesticide Science, 2009 - Wiley Online Library
… L −1 ) was only 0.5% and 1.4%, respectively, of the dimethomorph applied, but increased to 33% from an aqueous WP suspension containing heptaethylene glycol monododecyl ether …
Number of citations: 9 onlinelibrary.wiley.com

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